1-Chloropropyl pivalate
Overview
Description
1-Chloropropyl pivalate is an organic compound with the molecular formula C6H11ClO2. It is a colorless, transparent liquid primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloropropyl pivalate can be synthesized through the esterification of trimethylacetic acid with 1-chloropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of 1-chloropropyl trimethylacetate often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Chloropropyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield trimethylacetic acid and 1-chloropropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia.
Major Products Formed
Scientific Research Applications
1-Chloropropyl pivalate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Chloropropyl pivalate involves its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl pivalate: Similar in structure and reactivity, used in similar applications.
Chloromethyl trimethylacetate: Another closely related compound with comparable properties and uses.
Uniqueness
1-Chloropropyl pivalate is unique due to its specific reactivity profile and its ability to serve as a versatile intermediate in various chemical syntheses. Its distinct structure allows for selective reactions that are not always possible with other similar compounds .
Properties
Molecular Formula |
C8H15ClO2 |
---|---|
Molecular Weight |
178.65 g/mol |
IUPAC Name |
1-chloropropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
WIJWVHYBDNGHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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